![molecular formula C9H10N2O3S B14166897 S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate CAS No. 5450-09-9](/img/structure/B14166897.png)
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.2523 g/mol This compound is known for its unique structure, which includes a carbamothioate group attached to a 3-hydroxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives
Aplicaciones Científicas De Investigación
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . This can help alleviate symptoms associated with the disease. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate include:
3-[(4-hydroxyphenyl)amino]propanoic acid: Known for its antioxidant and anticancer properties.
(S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: Used in life sciences research.
L-Tyrosine: An amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
What sets this compound apart is its unique carbamothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
5450-09-9 |
|---|---|
Fórmula molecular |
C9H10N2O3S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
S-[2-(3-hydroxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)15-5-8(13)11-6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,14)(H,11,13) |
Clave InChI |
GYOOMWUZGBLRQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)CSC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


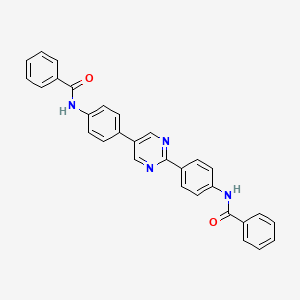

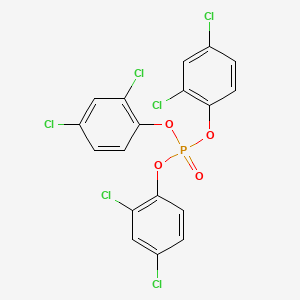
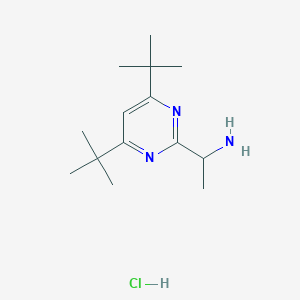
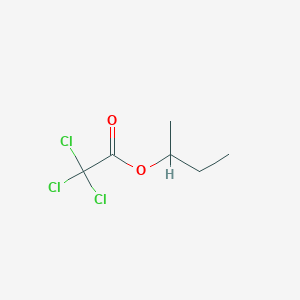
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)

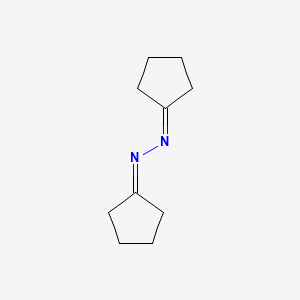
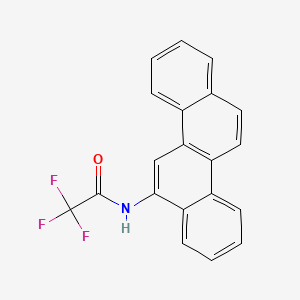
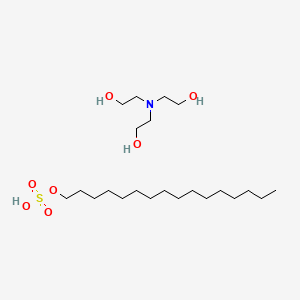
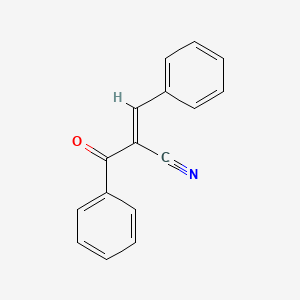
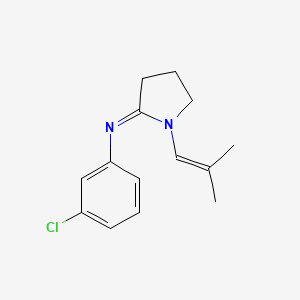
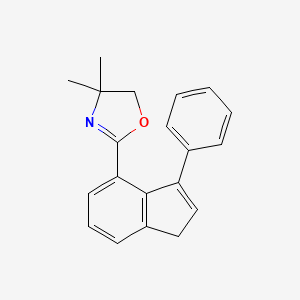
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
